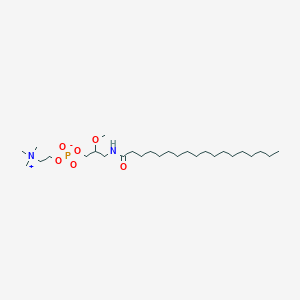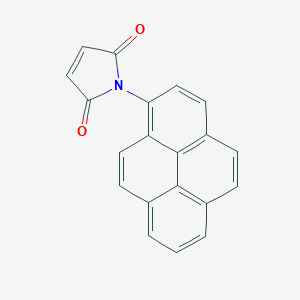
N-(1-Pyrenyl)maleimide
Vue d'ensemble
Description
Synthesis Analysis
N-(1-Pyrenyl)maleimide is synthesized through the reaction of maleic anhydride with pyrene-containing compounds. The specific synthesis process and conditions vary based on the desired yield and purity of the product. Although detailed synthesis protocols are not directly covered in the available literature, the compound's utility in biochemical research implies standard synthetic chemistry techniques involving maleimide and pyrene precursors.
Molecular Structure Analysis
The molecular structure of N-(1-Pyrenyl)maleimide plays a critical role in its reactivity and fluorescence characteristics. Its structure allows for nonfluorescent behavior in aqueous solutions but forms strongly fluorescent adducts with sulfhydryl groups. This reactivity is due to the pyrene chromophore's electronic properties, which undergo significant changes upon conjugation, thereby altering its fluorescence emission spectrum.
Chemical Reactions and Properties
N-(1-Pyrenyl)maleimide reacts predominantly with sulfhydryl groups to form fluorescent adducts, a property exploited in cross-linking studies to probe the spatial proximity of sulfhydryl and amino groups in proteins. The reaction is relatively fast and can be monitored through changes in fluorescence intensity, making it a useful tool for studying protein structures and dynamics.
Physical Properties Analysis
The physical properties of N-(1-Pyrenyl)maleimide, such as solubility in various solvents, fluorescence characteristics (excitation and emission wavelengths), and stability under different conditions, are essential for its application in biochemical research. While specific data on these properties are not provided in the abstracts, they can generally be inferred based on the compound's molecular structure and known behavior in biological systems.
Chemical Properties Analysis
Chemically, N-(1-Pyrenyl)maleimide is notable for its selective reactivity with sulfhydryl groups over amino groups, except under certain conditions where intramolecular aminolysis can occur. This selectivity is crucial for its application in studying protein modifications and interactions. Additionally, its fluorescence properties—particularly changes in emission spectra upon reaction—provide valuable insights into the molecular environment surrounding the pyrene moiety in biological systems.
- Wu, Yarbrough, & Wu (1976). N-(1-pyrene)maleimide: a fluorescent cross-linking reagent.
- Weltman et al. (1973). N-(3-pyrene)maleimide: a long lifetime fluorescent sulfhydryl reagent.
- Huang & Wang (2012). N‐(1‐Pyrenyl) maleimide induces apoptosis through mitochondrial pathway.
Applications De Recherche Scientifique
Anti-Leukemia Activity
- Scientific Field: Biomedical Research, Oncology
- Application Summary: N-(1-Pyrenyl)maleimide (NPM) has been identified as a potential anti-cancer drug. It has shown significant in vivo anti-leukemia activity, particularly against acute T cell leukemia-derived Jurkat cells .
- Methods of Application: In the study, Jurkat cells expressing luciferase were mixed with matrigel and injected subcutaneously into nude mice. Drug treatment with NPM commenced on day 7 after tumor implantation .
- Results: The growth of xenografted tumors was significantly inhibited in the mice treated with NPM. This effect was comparable to the inhibitory effect of a classical anti-leukemia drug, cyclophosphamide .
Inhibition of Human Telomerase
- Scientific Field: Molecular Biology, Oncology
- Application Summary: N-(1-Pyrenyl)maleimide has been found to inhibit human telomerase, an enzyme that is repressed in normal human somatic cells but activated in most cancers .
- Methods of Application: The compound was tested in vitro and in vivo on several cancer cell lines .
- Results: N-(1-Pyrenyl)maleimide was found to inhibit telomerase activity in vitro with an IC50 value of 0.25 μM. In vivo studies indicated that it could also inhibit telomerase activity in several cancer cell lines .
Synthesis of Thermally Stable Fluorescent Maleimide/Isobutene Alternating Copolymers
- Scientific Field: Polymer Chemistry
- Application Summary: N-(1-Pyrenyl)maleimide is used in the synthesis of thermally stable fluorescent maleimide/isobutene alternating copolymers .
- Methods of Application: The specific methods of application are not detailed in the sources, but it involves the chemical reaction of N-(1-Pyrenyl)maleimide with isobutene .
- Results: The result is a thermally stable fluorescent copolymer .
Derivatizing Agent for Determination of Glutathione Disulfide Levels in Biological Samples
- Scientific Field: Biochemistry
- Application Summary: N-(1-Pyrenyl)maleimide is used as a derivatizing agent for the determination of glutathione disulfide levels in biological samples .
- Methods of Application: The specific methods of application are not detailed in the sources, but it involves the reaction of N-(1-Pyrenyl)maleimide with glutathione disulfide .
- Results: The result is a derivative that can be used for the determination of glutathione disulfide levels .
Safety And Hazards
Propriétés
IUPAC Name |
1-pyren-1-ylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO2/c22-17-10-11-18(23)21(17)16-9-7-14-5-4-12-2-1-3-13-6-8-15(16)20(14)19(12)13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKWRQLPBHVBRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N5C(=O)C=CC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962350 | |
| Record name | N-(1-Pyrenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Pyrenyl)maleimide | |
CAS RN |
42189-56-0 | |
| Record name | N-(1-Pyrenyl)maleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42189-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Pyrenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyren-1-yl)-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






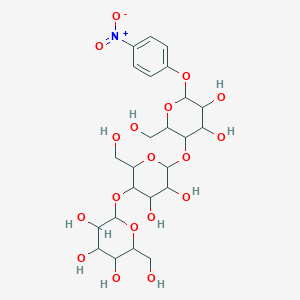

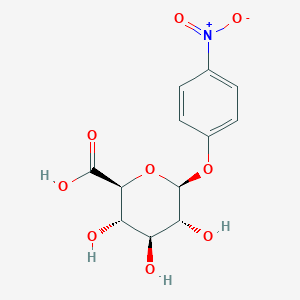

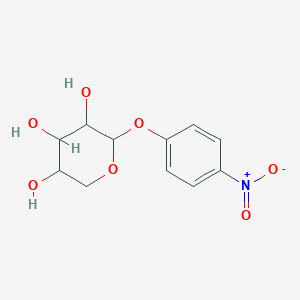


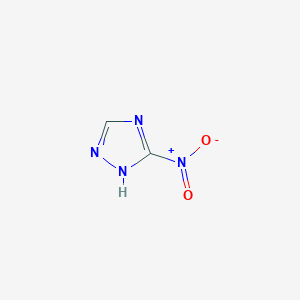
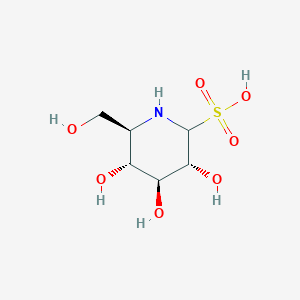
![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13804.png)
